Fluorometholone

Descripción general

Descripción

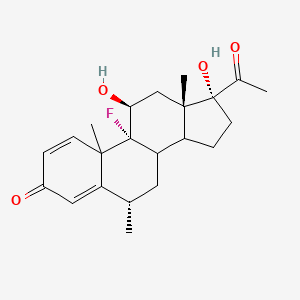

Fluorometholone es un glucocorticoide sintético utilizado principalmente en el tratamiento de enfermedades inflamatorias del ojo. Se conoce con varios nombres comerciales, incluyendo Efflumidex, Flucon, FML Forte y FML . El compuesto se identifica químicamente como 6α-metil-9α-fluoro-11β,17α-dihidroxi-pregna-1,4-dieno-3,20-diona . Se emplea en formulaciones oftálmicas para aliviar la inflamación en la conjuntiva palpebral y bulbar, la córnea y el segmento anterior del ojo .

Mecanismo De Acción

Estas proteínas inhiben la liberación de ácido araquidónico, un precursor de potentes mediadores de la inflamación como las prostaglandinas y los leucotrienos . Este mecanismo reduce la inflamación al inhibir el edema, la deposición de fibrina, la dilatación capilar, la migración de leucocitos y la proliferación de fibroblastos .

Análisis Bioquímico

Biochemical Properties

Fluorometholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to glucocorticoid receptors, which are part of the steroid hormone receptor family. This binding leads to the activation or repression of specific genes involved in inflammatory responses. This compound also interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Cellular Effects

This compound affects various types of cells and cellular processes. In immune cells, it suppresses the production of cytokines and chemokines, which are key players in the inflammatory response. This suppression leads to a decrease in the recruitment of immune cells to the site of inflammation. In epithelial cells of the eye, this compound reduces the expression of adhesion molecules, thereby decreasing the infiltration of inflammatory cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors such as NF-κB and AP-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress the transcription of genes involved in inflammatory and immune responses. This compound also inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong anti-inflammatory effects, but its efficacy may decrease with prolonged use due to receptor downregulation and desensitization. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that chronic exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant adverse effects. At high doses, this compound can cause toxic effects, including cataract formation and increased intraocular pressure. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 3A4 (CYP3A4). The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. This compound can also affect metabolic flux by altering the levels of metabolites involved in the inflammatory response, such as prostaglandins and leukotrienes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. This compound tends to accumulate in tissues with high levels of glucocorticoid receptors, such as the eye and liver .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It is directed to these compartments by targeting signals and post-translational modifications. In the cytoplasm, this compound binds to glucocorticoid receptors, and the complex translocates to the nucleus to exert its effects on gene expression. This localization is crucial for its activity and function in modulating inflammatory and immune responses .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fluorometholone se sintetiza a través de una serie de reacciones químicas que comienzan con un precursor esteroide adecuadoLos pasos clave incluyen reacciones de fluoración, hidroxilación y acetilación en condiciones controladas .

Métodos de producción industrial: En entornos industriales, la this compound se produce utilizando reactores químicos a gran escala donde las condiciones de reacción como la temperatura, la presión y el pH se controlan meticulosamente para garantizar un alto rendimiento y pureza. El proceso implica el uso de catalizadores y reactivos que facilitan las transformaciones químicas específicas necesarias para producir this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Fluorometholone experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas y los ácidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución de halógenos pueden reemplazar el átomo de flúor con otros halógenos o grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se pueden emplear reactivos de halogenación como cloro o bromo en condiciones específicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados, cetonizados y halogenados de la this compound .

Aplicaciones Científicas De Investigación

Fluorometholone tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los efectos de la fluoración sobre la actividad esteroidea.

Biología: Los investigadores utilizan this compound para investigar los mecanismos celulares de la acción de los glucocorticoides.

Medicina: Se estudia ampliamente por sus propiedades antiinflamatorias y su posible uso en el tratamiento de diversas afecciones inflamatorias más allá de las aplicaciones oftálmicas.

Comparación Con Compuestos Similares

Fluorometholone se compara con otros glucocorticoides como:

Prednisolona: Otro glucocorticoide utilizado para indicaciones similares pero con diferentes perfiles de potencia y efectos secundarios.

Dexametasona: Conocido por su mayor potencia y duración de acción más prolongada en comparación con la this compound.

Hidrocortisona: Un glucocorticoide menos potente que se utiliza a menudo para afecciones inflamatorias más leves.

Singularidad: this compound es único debido a su fluoración y metilación específicas, que mejoran sus propiedades antiinflamatorias al tiempo que minimizan los efectos secundarios sistémicos .

Compuestos similares:

- Prednisolona

- Dexametasona

- Hidrocortisona

- Betametasona

- Triamcinolona

Propiedades

Key on ui mechanism of action |

There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Their primary target is the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. |

|---|---|

Número CAS |

426-13-1 |

Fórmula molecular |

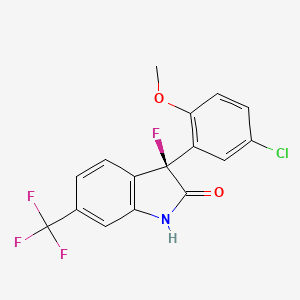

C22H29FO4 |

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12?,15-,17-,18-,19-,20-,21-,22-/m0/s1 |

Clave InChI |

FAOZLTXFLGPHNG-UJCWEEBASA-N |

SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

SMILES isomérico |

CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

SMILES canónico |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Apariencia |

Solid powder |

melting_point |

292-303 297 °C |

Key on ui other cas no. |

426-13-1 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

1.66e-02 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

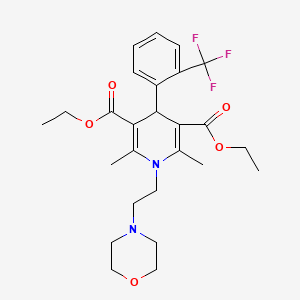

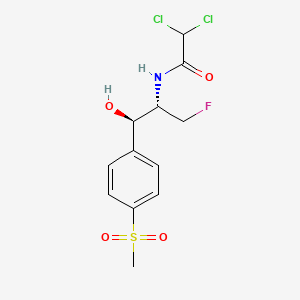

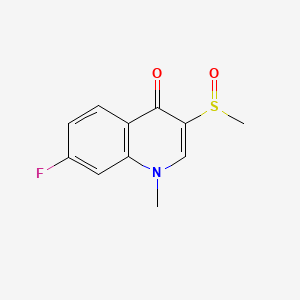

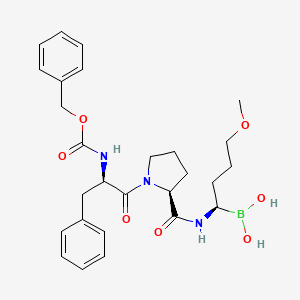

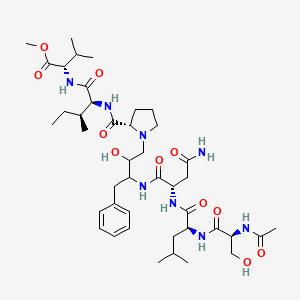

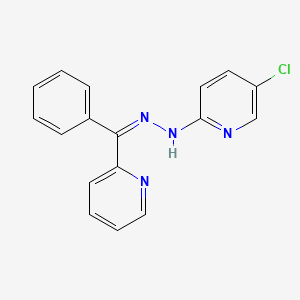

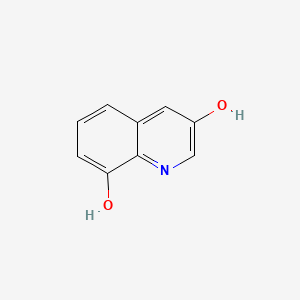

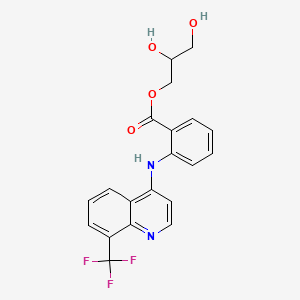

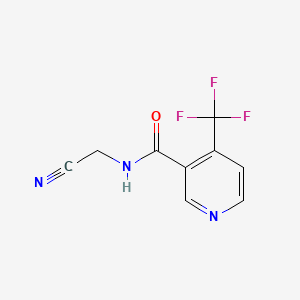

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)